molecular formula C20H28FN3O2 B7170678 N-cyclohexyl-2-[4-(4-fluoro-3-methylbenzoyl)piperazin-1-yl]acetamide

N-cyclohexyl-2-[4-(4-fluoro-3-methylbenzoyl)piperazin-1-yl]acetamide

Cat. No.: B7170678
M. Wt: 361.5 g/mol
InChI Key: IFRXPOORVPDEEW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(4-fluoro-3-methylbenzoyl)piperazin-1-yl]acetamide is a complex organic compound that features a piperazine ring substituted with a fluoro-methylbenzoyl group and a cyclohexyl group

Properties

IUPAC Name

N-cyclohexyl-2-[4-(4-fluoro-3-methylbenzoyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN3O2/c1-15-13-16(7-8-18(15)21)20(26)24-11-9-23(10-12-24)14-19(25)22-17-5-3-2-4-6-17/h7-8,13,17H,2-6,9-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRXPOORVPDEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC(=O)NC3CCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[4-(4-fluoro-3-methylbenzoyl)piperazin-1-yl]acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[4-(4-fluoro-3-methylbenzoyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-cyclohexyl-2-[4-(4-fluoro-3-methylbenzoyl)piperazin-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(4-fluoro-3-methylbenzoyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-methylbenzoyl group may enhance binding affinity and specificity, while the piperazine ring can modulate the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[4-(4-fluoro-3-methylbenzoyl)piperazin-1-yl]acetamide is unique due to the presence of the fluoro-methylbenzoyl group, which can significantly influence its biological activity and chemical reactivity compared to other piperazine derivatives.

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